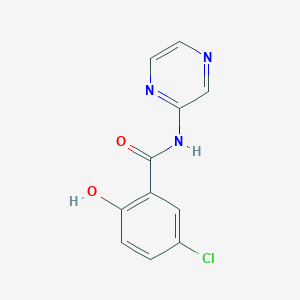![molecular formula C20H25N5OS B12589868 Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methylcyclohexyl)-](/img/structure/B12589868.png)
Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methylcyclohexyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methylcyclohexyl)- is a complex organic compound that belongs to the class of triazinoindole derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methylcyclohexyl)- typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, thiols, and acylating agents .
Industrial Production Methods
This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methylcyclohexyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups .
Wissenschaftliche Forschungsanwendungen
Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methylcyclohexyl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It can be used in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methylcyclohexyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as proliferation, apoptosis, or signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Ethyl-5H-[1,2,4]triazino[5,6-B]indole-3-thiol
- Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-propenyl-
Uniqueness
Compared to similar compounds, Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methylcyclohexyl)- stands out due to its unique structural features, which may confer specific biological activities and chemical reactivity. Its distinct combination of functional groups allows for diverse applications and interactions with various molecular targets .
Eigenschaften
Molekularformel |
C20H25N5OS |
|---|---|
Molekulargewicht |
383.5 g/mol |
IUPAC-Name |
2-[(5,8-dimethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(2-methylcyclohexyl)acetamide |
InChI |
InChI=1S/C20H25N5OS/c1-12-8-9-16-14(10-12)18-19(25(16)3)22-20(24-23-18)27-11-17(26)21-15-7-5-4-6-13(15)2/h8-10,13,15H,4-7,11H2,1-3H3,(H,21,26) |
InChI-Schlüssel |
XTWIQHBQDBHINP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCC1NC(=O)CSC2=NC3=C(C4=C(N3C)C=CC(=C4)C)N=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





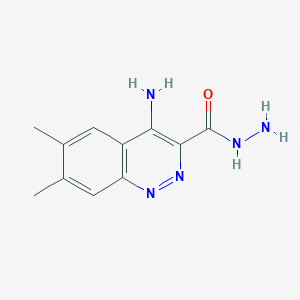
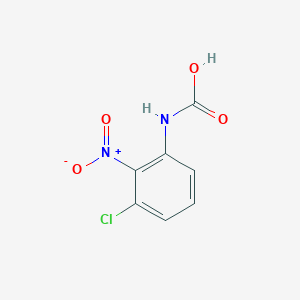
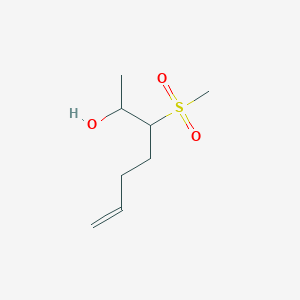
![2-Fluoro-3-[2-[[tris(1-methylethyl)silyl]oxy]ethyl]benzoic acid](/img/structure/B12589827.png)
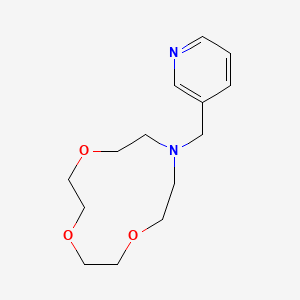
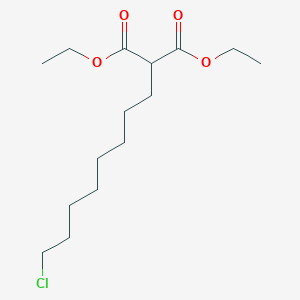
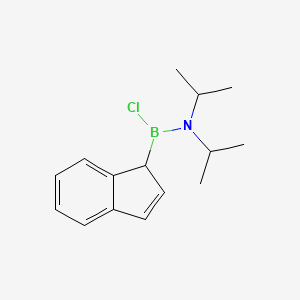
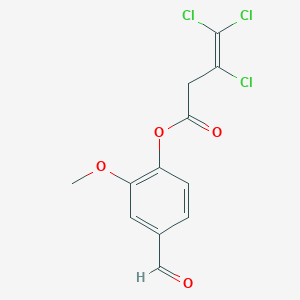
![(2R,3R)-N~2~,N~3~-Bis[(1S)-1-phenylethyl]heptane-2,3-diamine](/img/structure/B12589864.png)
![tert-Butyl[(2,2-dimethylpent-4-en-1-yl)oxy]diphenylsilane](/img/structure/B12589867.png)
